molecular formula C16H18N2O5S B4184074 2-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE

2-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE

Cat. No.: B4184074
M. Wt: 350.4 g/mol
InChI Key: SLUGKGPEOLYQEA-UHFFFAOYSA-N
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Description

2-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and diverse applications in various fields. This compound features a furan ring, a morpholine sulfonyl group, and a phenyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and yield. The process typically includes purification steps such as crystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitro groups, using catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(3-morpholin-4-ylsulfonylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-12-15(5-8-23-12)16(19)17-13-3-2-4-14(11-13)24(20,21)18-6-9-22-10-7-18/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUGKGPEOLYQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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